(R)-[(2S,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
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Overview
Description
®-[(2S,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid is a complex organic compound that belongs to the class of cinchona alkaloids . These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of ®-[(2S,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the azabicyclo[2.2.2]octane moiety. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-[(2S,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis.
Biology: It serves as a probe to study biological systems and enzyme interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the azabicyclo[2.2.2]octane structure can interact with proteins, affecting their function and activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds include other cinchona alkaloids such as quinine and quinidine. Compared to these, ®-[(2S,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol has a unique structure that provides distinct stereochemical properties and biological activities . This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C40H50N4O8S |
---|---|
Molecular Weight |
746.9 g/mol |
IUPAC Name |
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19+,20-;/m11./s1 |
InChI Key |
RONWGALEIBILOG-CPCHKEEBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Origin of Product |
United States |
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